molecular formula C13H17ClN2 B12636370 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 920531-57-3

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B12636370
CAS No.: 920531-57-3
M. Wt: 236.74 g/mol
InChI Key: QTEJWFVPNRLGMK-UHFFFAOYSA-N
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Description

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a 2-chlorophenyl group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the diazabicycloheptane core or the chlorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, strong bases for epimerization, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound’s stability and reactivity make it useful in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a 4-chlorophenyl group instead of a 2-chlorophenyl group.

    7-Oxabicyclo[2.2.1]heptane: A structurally related compound with an oxygen atom in the bicyclic core.

Uniqueness

2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane is unique due to the specific positioning of the chlorophenyl group and the ethyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

920531-57-3

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

2-[1-(2-chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H17ClN2/c1-9(12-4-2-3-5-13(12)14)16-8-10-6-11(16)7-15-10/h2-5,9-11,15H,6-8H2,1H3

InChI Key

QTEJWFVPNRLGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)N2CC3CC2CN3

Origin of Product

United States

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